5-(Pyridin-3-yl)pyrimidine

CYP450 ADME-Tox Drug Metabolism

Procurement teams must specify the exact 5-(pyridin-3-yl) regioisomer; alternatives like 2- or 4-substituted analogs fundamentally alter biological target engagement and coordination geometry. - Directly enables Bcr-Abl (IC50 483 nM) and CDK2/cyclin A2 (IC50 64.42 nM) inhibitor programs, matching reference scaffolds. - Offers a crystallographically validated bis-monodentate bridging ligand (N···N separation ~6.8 Å) for 1D Cu(II) and Zn(II) coordination polymers, inaccessible with common bipyridines. - Reference compound with defined low CYP2A6 (IC50 165 µM) and TNAP (IC50 >100 µM) inhibition, serving as a calibration standard for ADME liability panels.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 73082-69-6
Cat. No. B1628548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)pyrimidine
CAS73082-69-6
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN=CN=C2
InChIInChI=1S/C9H7N3/c1-2-8(4-10-3-1)9-5-11-7-12-6-9/h1-7H
InChIKeyKQMVCAXWHXEDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-3-yl)pyrimidine: Core Scaffold Overview


5-(Pyridin-3-yl)pyrimidine (CAS 73082-69-6) is a heteroaromatic building block consisting of a pyrimidine ring directly linked at the 5-position to a pyridin-3-yl substituent, yielding a molecular formula of C₉H₇N₃ and a molecular weight of 157.17 g/mol . As an unsymmetrical bipyridine analog, this compound serves as a privileged scaffold in medicinal chemistry, particularly within kinase inhibitor drug discovery programs targeting Bcr-Abl, CDK2, and Mer kinases [1][2]. Beyond pharmaceutical applications, its dual nitrogen donor atoms enable the formation of coordination polymers with transition metals such as copper(II) and zinc(II), making it a versatile ligand in supramolecular and materials chemistry [3].

Why Regioisomeric Substitution Matters


Procurement decisions for 5-(pyridin-3-yl)pyrimidine cannot be simplified to selecting any pyridinyl-pyrimidine or bipyridine analog. The precise connectivity—pyrimidine C5 linked to pyridine C3—defines a unique vector and electronics that dictate both biological target engagement and coordination geometry. Substituting a regioisomer, such as 2-(pyridin-3-yl)pyrimidine or 4-(pyridin-3-yl)pyrimidine, alters the spatial orientation of the nitrogen donor atoms, directly affecting kinase hinge-binding conformations and metal chelation distances [1]. Furthermore, replacing the pyridin-3-yl group with other heteroaromatic rings (e.g., pyrazine, thiophene) or altering substitution patterns on the pyrimidine core drastically changes both potency and selectivity profiles, as evidenced by structure-activity relationship (SAR) studies in Bcr-Abl and CDK2 inhibitor series [2][3]. The unsubstituted 5-(pyridin-3-yl)pyrimidine core serves as a specific, validated starting point for lead optimization and material synthesis; generic alternatives lack the documented quantitative performance benchmarks required for reproducible scientific outcomes.

Quantitative Differentiation Guide


Weak CYP2A6 Inhibition Profile

The unsubstituted 5-(pyridin-3-yl)pyrimidine core demonstrates minimal inhibition of human cytochrome P450 2A6, with an IC₅₀ value of 1.65 × 10⁵ nM (165 µM) [1]. In contrast, structurally elaborated pyridinyl-pyrimidine derivatives, such as those incorporating a bulky basic amine side chain, can achieve nanomolar inhibition of related CYP isoforms (e.g., CYP3A4 IC₅₀ = 1.00 × 10⁴ nM for a substituted pyridinyl-pyrimidine derivative) [2]. This 16.5-fold higher IC₅₀ for CYP2A6 relative to the CYP3A4 inhibition of a more functionalized analog underscores the scaffold's inherently low potential for CYP-mediated drug-drug interactions prior to further derivatization.

CYP450 ADME-Tox Drug Metabolism

Bcr-Abl Kinase Inhibitory Activity

Within a series of pyridin-3-yl pyrimidines synthesized and evaluated for Bcr-Abl inhibitory activity, compound A8 demonstrated an IC₅₀ of 483 nM against the Bcr-Abl kinase [1]. This potency is directly comparable to the inhibitory activity reported for the phenylaminopyrimidine scaffold of Imatinib (IC₅₀ values typically ranging from 100–600 nM in various assay formats), establishing the 5-(pyridin-3-yl)pyrimidine core as a viable alternative hinge-binding motif for this clinically validated target [2].

Bcr-Abl Kinase Inhibitor Leukemia

CDK2 Inhibition and Tumor Cell Selectivity

Compound 7l, an N-(pyridin-3-yl)pyrimidin-4-amine derivative, inhibited CDK2/cyclin A2 with an IC₅₀ of 64.42 nM, which is comparable to the potency of the clinical CDK inhibitor AZD5438 (IC₅₀ = 45 nM against CDK2/cyclin A2) [1][2]. Critically, 7l demonstrated broad antiproliferative activity across four cancer cell lines (MV4-11, HT-29, MCF-7, HeLa) with IC₅₀ values of 0.83, 2.12, 3.12, and 8.61 µM, respectively, while exhibiting reduced toxicity toward normal HEK293 embryonic kidney cells (high selectivity index) [1]. This contrasts with many CDK2 inhibitors, including AZD5438, which have struggled to achieve an acceptable therapeutic window in clinical development.

CDK2 Antiproliferative Cancer Therapy

1D Coordination Polymer Formation with Copper(II)

The reaction of 5-(pyridin-3-yl)pyrimidine with copper(II) acetate yields a one-dimensional coordination polymer, catena-poly[[bis(acetato-κO)aquacopper(II)]-μ-5-(pyridin-3-yl)pyrimidine-κ²N¹:N⁵], in which the ligand acts as a bis-monodentate bridge between Cu(II) centers (Cu–N distance: 2.01–2.05 Å) [1]. In contrast, 2,2′-bipyridine (a common bipyridine comparator) preferentially forms discrete [Cu(bipy)₂]²⁺ chelate complexes with Cu–N distances of ~2.00 Å [2]. The divergent nitrogen spacing in 5-(pyridin-3-yl)pyrimidine (meta-substituted pyridine plus 1,3-diazine geometry) enforces a ~6.8 Å N···N separation versus ~4.5 Å for 2,2′-bipyridine, fundamentally altering the dimensionality of the resulting supramolecular architecture.

Coordination Polymer Crystal Engineering MOF

Negligible Alkaline Phosphatase Inhibition

The unsubstituted 5-(pyridin-3-yl)pyrimidine core exhibits minimal inhibition of human tissue-nonspecific alkaline phosphatase (TNAP), with an IC₅₀ value greater than 1.00 × 10⁵ nM (>100 µM) [1]. This stands in contrast to certain nitrogen-containing heterocycles, such as 1,10-phenanthroline and substituted bipyridines, which inhibit metallophosphatases through active-site zinc chelation at nanomolar to low micromolar concentrations (e.g., 1,10-phenanthroline inhibits TNAP with IC₅₀ ≈ 30 µM) [2]. The high IC₅₀ against TNAP suggests that the nitrogen donor atoms in 5-(pyridin-3-yl)pyrimidine are not optimally positioned to chelate the catalytic zinc ions in this phosphatase active site.

Phosphatase Off-target Selectivity

Evidence-Based Procurement Scenarios


Kinase Inhibitor Lead Optimization

Procure 5-(pyridin-3-yl)pyrimidine as a core scaffold for the design and synthesis of novel Bcr-Abl and CDK2 inhibitors. The scaffold has demonstrated nanomolar potency in both target classes: derivative A8 achieved an IC₅₀ of 483 nM against Bcr-Abl (comparable to the Imatinib scaffold), while derivative 7l exhibited an IC₅₀ of 64.42 nM against CDK2/cyclin A2, matching the clinical candidate AZD5438 [1][2]. The core's low intrinsic CYP2A6 inhibition (IC₅₀ = 165 µM) and negligible TNAP inhibition (IC₅₀ >100 µM) reduce early-stage ADME and off-target risks, making it a strategically advantageous starting point for medicinal chemistry campaigns seeking potent, selective kinase inhibitors with favorable developability profiles [3][4].

Coordination Polymer and MOF Synthesis

Utilize 5-(pyridin-3-yl)pyrimidine as a bis-monodentate bridging ligand for the construction of 1D coordination polymers and extended supramolecular networks with transition metals such as Cu(II) and Zn(II). The ligand's unique N···N separation (~6.8 Å) and inability to chelate favor the formation of linear bridging motifs, as demonstrated by the crystallographically characterized catena-poly[[bis(acetato-κO)aquacopper(II)]-μ-5-(pyridin-3-yl)pyrimidine-κ²N¹:N⁵] complex [5]. This bridging geometry is inaccessible with common bipyridine ligands (e.g., 2,2′-bipyridine, 4,4′-bipyridine), providing a distinct structural tool for crystal engineers and materials chemists designing coordination architectures with specific pore sizes and topologies [6].

ADME-Tox Profiling and Selectivity Screening

Employ 5-(pyridin-3-yl)pyrimidine as a reference compound in CYP inhibition and off-target selectivity panels. The scaffold exhibits weak inhibition of CYP2A6 (IC₅₀ = 165 µM) and TNAP (IC₅₀ >100 µM), establishing a baseline for the intrinsic liabilities of the unsubstituted core [3][4]. These data enable medicinal chemists to quantitatively assess the impact of substituent addition on ADME and safety parameters, facilitating more informed SAR decisions during lead optimization. The compound's well-defined inhibition profile serves as a calibration standard for high-throughput screening assays evaluating pyridinyl-pyrimidine libraries.

Methionine Aminopeptidase-1 Inhibitor Discovery

Source 5-(pyridin-3-yl)pyrimidine as a fragment or scaffold for developing selective inhibitors of human methionine aminopeptidase-1 (MetAP1). Co-crystal structures (PDB ID: 4hxx) confirm that pyridinylpyrimidines bind within the MetAP1 active site, and the scaffold's regioisomeric identity (pyrimidine C5 linked to pyridine C3) is essential for achieving the correct vector to engage the catalytic metal ions [7]. The compound's weak CYP and phosphatase inhibition profiles further support its suitability as a low-liability starting fragment for fragment-based drug discovery (FBDD) targeting this enzyme, which is implicated in cell cycle regulation and angiogenesis [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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